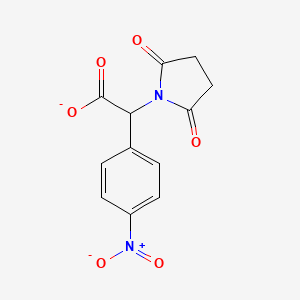
H-Arg(Pmc)-OtBu (free base)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg(Pmc)-OtBu (free base) is a derivative of the amino acid arginine, where the arginine molecule is protected by a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group at the guanidino position and a tert-butyl (OtBu) group at the carboxyl position. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(Pmc)-OtBu (free base) typically involves the protection of the arginine molecule. The Pmc group is introduced to protect the guanidino group, while the tert-butyl group is used to protect the carboxyl group. The synthesis can be carried out in a stepwise manner, starting with the protection of the guanidino group followed by the protection of the carboxyl group.
Industrial Production Methods
Industrial production of H-Arg(Pmc)-OtBu (free base) involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg(Pmc)-OtBu (free base) undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Pmc and tert-butyl protecting groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Pmc and tert-butyl groups.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products
The major products formed from these reactions are deprotected arginine and peptide chains containing arginine residues.
Applications De Recherche Scientifique
H-Arg(Pmc)-OtBu (free base) is widely used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis to create peptides and proteins for research purposes.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of H-Arg(Pmc)-OtBu (free base) involves the protection and deprotection of the arginine molecule during peptide synthesis. The Pmc and tert-butyl groups protect the reactive sites of arginine, allowing for selective reactions to occur. Upon deprotection, the arginine is available for further reactions, such as peptide bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg(Pbf)-OtBu: Another arginine derivative with a different protecting group (Pbf).
H-Arg(Mtr)-OtBu: Arginine derivative with an Mtr protecting group.
Uniqueness
H-Arg(Pmc)-OtBu (free base) is unique due to the stability and ease of removal of the Pmc and tert-butyl protecting groups. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial.
Propriétés
IUPAC Name |
tert-butyl 2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVRFAJTNFQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14798747.png)

![benzyl (5S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B14798757.png)

![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)
![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)
